molecular formula C6H9BrO2 B023874 Ethyl 2-(bromomethyl)acrylate CAS No. 17435-72-2

Ethyl 2-(bromomethyl)acrylate

Cat. No.: B023874
CAS No.: 17435-72-2
M. Wt: 193.04 g/mol
InChI Key: MTCMFVTVXAOHNQ-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)acrylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a bromomethyl group, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

Ethyl 2-(bromomethyl)acrylate is primarily used as an electrophile for various organometallic compounds . It is an allylic alkylating reagent , which means it can transfer an alkyl group to another molecule during a chemical reaction.

Mode of Action

The compound interacts with its targets (organometallic compounds) by acting as an electrophile . This means it has a tendency to accept electrons and form a covalent bond with a nucleophile, which is a molecule that donates an electron pair to form a covalent bond. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .

Biochemical Pathways

It is known that the compound can be used for the polymerization of functionalized acrylic monomers . This suggests that it may play a role in the formation of polymers, which are large molecules made up of repeating subunits.

Result of Action

Given its role as an electrophile and its use in the synthesis of α-methylene lactones and lactams , it can be inferred that the compound may contribute to the formation of these molecules, which could have various effects at the molecular and cellular level.

Action Environment

The compound is stable under normal temperatures but can combust when exposed to high temperatures or open flames . It should be stored in a cool, dry place away from fire sources and oxidizing agents . The compound is slightly soluble in chloroform and ethyl acetate . It is also known to be irritating and toxic, so it should be handled with appropriate personal protective equipment, and exposure to skin, eyes, or respiratory system should be avoided .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(bromomethyl)acrylate can interact with various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . This indicates that this compound may interact with enzymes and proteins that are involved in these biochemical reactions.

Cellular Effects

It is known to be an allylic alkylating reagent , suggesting that it could potentially interact with cellular components and influence cell function

Molecular Mechanism

The molecular mechanism of this compound involves its role as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . This suggests that this compound may exert its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 38 °C/0.8 mmHg , indicating that it may degrade or evaporate under certain conditions

Metabolic Pathways

Given its role as an electrophile for various organometallic compounds , it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)acrylate can be synthesized through the reaction of ethyl acrylate with bromine in the presence of a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine adds to the double bond of ethyl acrylate, followed by the formation of the bromomethyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of ethyl acrylate and bromine under controlled conditions. The reaction is carried out in a suitable solvent, such as chloroform or carbon tetrachloride, and is often catalyzed by a radical initiator like azobisisobutyronitrile (AIBN). The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(bromomethyl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Electrophiles: Halogens, acids.

    Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.

Major Products Formed:

Scientific Research Applications

Ethyl 2-(bromomethyl)acrylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: The compound is employed in the development of drug delivery systems and therapeutic agents.

    Industry: It is used in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

  • Methyl 2-(bromomethyl)acrylate
  • Ethyl 2-(hydroxymethyl)acrylate
  • 2-(Bromomethyl)acrylic acid

Comparison: this compound is unique due to its combination of a bromomethyl group and an acrylate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds. For instance, mthis compound has similar reactivity but differs in its ester group, which can influence its solubility and reactivity in certain conditions .

Properties

IUPAC Name

ethyl 2-(bromomethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCMFVTVXAOHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309738
Record name Ethyl 2-(bromomethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17435-72-2
Record name 17435-72-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(bromomethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)acrylic acid ethyl ester
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Synthesis routes and methods

Procedure details

Phosphorus tribromide (17.16 g, 63.41 mmol) was added to a stirred solution of the compound of example 30 (17.92 g, 138.1 mmol) in dry ether (132 mL) at −10° C. The temperature was allowed to rise to 20° C. and stirring was continued for 3 h. Water (80 mL) was then added at −10° C. and the mixture was extracted with hexane (3×45 mL). The organic extracts were washed with saturated sodium chloride solution (2×45 mL) and dried with anhydrous MgSO4. Evaporation of solvent under vacuum gave 15.07 g (yield 56.6%) of the crude product, which was used directly in the next reaction without any further purification. 1H NMR (CDCl3, 400 MHz) δ 6.25 (s, 1H), 5.88 (s, 1H), 4.2 (q, 2H), 4.11 (s, 2H), 1.25 (t, 3H); 13C NMR (CDCl3, 400 MHz) 166.7, 140.1, 125.3, 61.1, 53.9, 14.4.
Quantity
17.16 g
Type
reactant
Reaction Step One
Quantity
17.92 g
Type
reactant
Reaction Step One
Name
Quantity
132 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
56.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(bromomethyl)acrylate
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Customer
Q & A

A: Ethyl 2-(bromomethyl)acrylate acts as a powerful allylic alkylating agent []. It readily reacts with various organometallic compounds, participating in nucleophilic substitution reactions. For example, it reacts with organozinc reagents to form α-methylene lactones [, , ] and with zinc enolates to synthesize α-methylene-γ-lactams [].

ANone:

  • Molecular Formula: C6H9BrO2 []
  • Molecular Weight: 193.04 g/mol []

ANone: this compound serves as a crucial building block in synthesizing various compounds:

  • α-Methylene Lactones and Lactams: Reacting it with organometallic reagents like allylzinc reagents and zinc enolates yields α-methylene-γ-butyrolactams and α-methylene-γ-lactams [, , , ].
  • C-5 Analogs of N-Acetylneuraminic Acid: Indium-mediated coupling of this compound with N-derivatized mannosamines contributes to the synthesis of these analogs [].
  • Acrylic Polymers: It serves as a source of functional acrylic monomers for polymerization reactions, leading to polymers with tunable thermal properties and potential for closed-loop recyclability [].

ANone: Yes, several reactions involving this compound utilize catalysts:

  • Indium-Mediated Allylations: Indium powder effectively mediates allylation reactions between this compound and aldehydes or imines, often with high stereoselectivity [, , , ].
  • Tin-Powder Promoted Reactions: Tin powder promotes one-pot syntheses of α-methylene-γ-lactams and spirolactams from this compound, aldehydes or ketones, and acylhydrazines [].
  • Lewis Pair Catalysis: Polymerization of methylene butyrolactone monomers, derived from this compound, can be controlled using a Lewis pair catalyst system composed of MeAl(BHT)2 and IiPr [].

A: Yes, this compound can participate in Claisen rearrangement reactions. For instance, reaction with 2-thio­substituted pyrimidines can lead to unexpected products due to O-allylation followed by an ortho-Claisen rearrangement [].

ANone: Stereoselectivity is often crucial in reactions utilizing this compound.

  • Indium-mediated allylations: These reactions can exhibit high diastereoselectivity. For example, reactions with N-tert-butylsulfinyl aldimines yield α-methylene-γ-butyrolactams with good stereoselectivity [].
  • Synthesis of C-5 Analogs of N-Acetylneuraminic Acid: Indium-mediated coupling with N-derivatized mannosamines predominantly favors the threo diastereomer [].

A: this compound is reported to be lachrymatory, vesicatory, and toxic []. Standard laboratory safety precautions are essential:

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